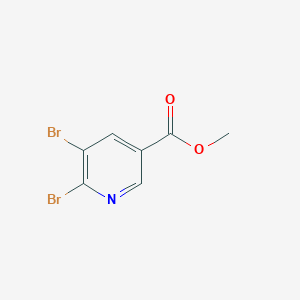

Methyl 5,6-dibromonicotinate

Descripción general

Descripción

Methyl 5,6-dibromonicotinate is a chemical compound . It is also known as 5,6-Dibromo-nicotinic acid methyl ester and methyl 5,6-dibromopyridine-3-carboxylate . The molecular formula of Methyl 5,6-dibromonicotinate is C7H5Br2NO2 .

Molecular Structure Analysis

The molecular weight of Methyl 5,6-dibromonicotinate is 294.93 . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis

Methyl 5,6-dibromonicotinate has a molecular weight of 294.93 . It should be stored in an inert atmosphere at 2-8°C . The boiling point is not provided in the search results .Aplicaciones Científicas De Investigación

Synthesis of Bioactive Compounds Methyl 5,6-dibromonicotinate and its derivatives have been utilized in the synthesis of various bioactive compounds. For instance, methyl indole-3-carboxylate, treated with bromine, produces methyl 5,6-dibromoindole-3-carboxylate. This compound has applications in synthesizing natural and non-natural 5,6-dibromoindole derivatives, which have significance in medicinal chemistry and pharmaceutical fields due to their potential anti-cancer, antibiotic, and anti-inflammatory properties (Parsons et al., 2011).

Methylation Studies in Microbiology Research has demonstrated the methylation activity of various bacteria strains on halogenated phenols, including dibromophenols. Such studies are crucial in understanding bacterial metabolism and its implications in environmental chemistry and bioremediation processes (Neilson et al., 1988).

MRI-based Reporter Gene Monitoring Methyl 5,6-dibromonicotinate derivatives have been used in creating probes for MRI-based reporter gene monitoring. For example, the synthesis of 5-methyl-5,6-dihydrothymidine (5-MDHT), used for imaging herpes simplex virus type 1 thymidine kinase (HSV1-tk) reporter gene expression, involves a methylation process on the saturated pyrimidine ring, highlighting its role in advanced medical imaging techniques (Bar‐Shir et al., 2013).

Genetic and Epigenetic Research Studies involving the methylation of cytosine residues and its impact on gene regulation and normal embryonic development have utilized derivatives of methyl 5,6-dibromonicotinate. Such research contributes to our understanding of DNA methylation patterns in various biological processes, including genomic imprinting and transdifferentiation in different cell types (Doerksen & Trasler, 1996).

Chemical Exchange Saturation Transfer MRI In the field of chemical exchange saturation transfer (CEST) MRI, the synthesis of probes like 5-methyl-5,6-dihydrothymidine (5-MDHT) for monitoring reporter gene expression is a notable application. These probes are vital for noninvasive, longitudinal monitoring of gene expression in transgenic animals or cells, enhancing the understanding of gene function and regulation in a living organism (Bar‐Shir et al., 2013).

Role in Marine Sponges' Bioactive Compounds Methyl 5,6-dibromonicotinate derivatives have been found in marine sponges, which produce various bioactive compounds. These compounds exhibit a range of biological activities against human diseases and are of interest in new drug development, particularly for their anti-cancer, antibiotic, and anti-inflammatory properties (Mollica et al., 2012).

DNA Methylation and Cellular Transdifferentiation Research on cellular transdifferentiation and its relation to DNA methylation patterns heavily relies on the understanding and manipulation of methylated compounds, including those related to methyl 5,6-dibromonicotinate. Such studies are pivotal in comprehending the epigenetic mechanisms driving cell differentiation and potential therapeutic applications (Page et al., 2016).

Study of Methylated Cytosines in Fungi The prevalence of DNA methylation in fungi, including methylated cytosines, has been explored using compounds related to methyl 5,6-dibromonicotinate. This research provides insights into the role of DNA methylation in gene expression and epigenetic regulation across different eukaryotic lineages (Mondo et al., 2017).

Safety And Hazards

Propiedades

IUPAC Name |

methyl 5,6-dibromopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREUKHWWRWXJLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20506559 | |

| Record name | Methyl 5,6-dibromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5,6-dibromonicotinate | |

CAS RN |

78686-81-4 | |

| Record name | Methyl 5,6-dibromo-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78686-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5,6-dibromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

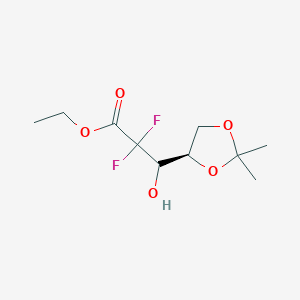

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

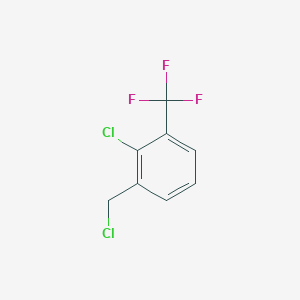

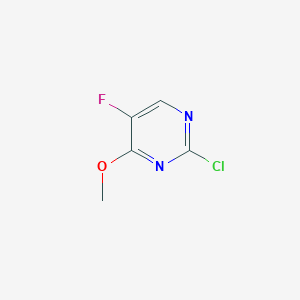

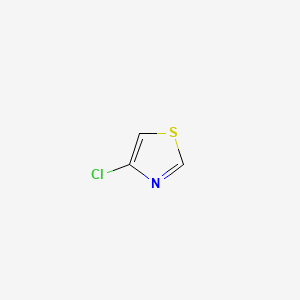

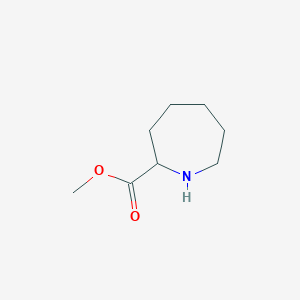

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.